Using 1-octene or mixed octene isomers in precision synthesis leads to uncontrolled kinetics and complex product distributions. trans-3-Octene (CAS 14919-01-8) provides defined trans-stereochemistry for predictable regiochemical outcomes.
Supplied ≥97% purity, ambient shipping.
trans-3-Octene is a linear aliphatic internal olefin characterized by a trans-configured double bond at the C3 position. With a boiling point of 121–123 °C and a density of 0.716 g/mL, it is a stable, colorless liquid utilized as a specialized precursor in advanced organic synthesis. Unlike terminal olefins, which are typically optimized for bulk polymerization, trans-3-octene is procured primarily for precision transformations where the internal double bond and trans-stereochemistry dictate specific regiochemical outcomes, such as in targeted hydroformylation, stereoselective epoxidation, and cross-metathesis workflows .
Substituting trans-3-octene with 1-octene, cis-isomers, or mixed octene blends fundamentally compromises process control and product distribution. Terminal olefins like 1-octene react at vastly different rates—often orders of magnitude faster in oligomerization and hydroformylation—leading to runaway kinetics or entirely different primary products, such as linear rather than branched aldehydes [1]. Furthermore, substituting with a cis-isomer alters the steric profile during transition-metal catalysis, while utilizing a crude internal octene mixture guarantees a complex distribution of regioisomers that requires costly, sometimes impossible, downstream chromatographic separation to achieve pure target compounds[2].
In enzymatic epoxidation processes utilizing Humicola peroxygenase, the position and stereochemistry of the double bond drastically impact product yield. trans-3-Octene demonstrates a highly efficient conversion to 3,4-epoxyoctane, achieving a 69% product yield under standardized conditions. In direct contrast, the terminal olefin 1-octene yields only 15% of 1,2-epoxyoctane under identical biocatalytic conditions [1]. This establishes trans-3-octene as a vastly superior precursor for green, enzymatic epoxide synthesis compared to standard terminal alkenes.
| Evidence Dimension | Enzymatic Epoxidation Yield |
| Target Compound Data | 69% yield (trans-3-octene) |
| Comparator Or Baseline | 15% yield (1-octene) |
| Quantified Difference | 4.6-fold higher epoxidation yield |
| Conditions | Humicola peroxygenase catalysis, 1 mM substrate, room temp, 30 mins |
Drives precursor selection for biocatalytic workflows, where internal trans-olefins maximize enzyme active-site compatibility and product throughput.
The C3 and C4 positions of trans-3-octene are electronically identical and sterically very similar, making regioselective functionalization notoriously difficult. Standard non-encapsulated rhodium catalysts yield exactly a 1:1 ratio (50% selectivity) of 2-ethylheptanal and 2-propylhexanal. However, when paired with encapsulated rhodium catalysts at room temperature, trans-3-octene achieves an unprecedented 75% regioselectivity for 2-propylhexanal [1]. This demonstrates that trans-3-octene can be effectively utilized for high-precision asymmetric synthesis when matched with shape-selective catalytic systems.
| Evidence Dimension | Regioselectivity for 2-propylhexanal |
| Target Compound Data | 75% selectivity (Encapsulated Rh catalyst) |
| Comparator Or Baseline | 50% selectivity / 1:1 ratio (Standard non-encapsulated Rh catalyst) |
| Quantified Difference | 25% absolute increase in regioselectivity |
| Conditions | Rhodium-catalyzed hydroformylation at 25 °C |
Enables buyers to synthesize highly specific branched aldehydes from a symmetric-like internal olefin, avoiding the complex product mixtures typical of standard catalysis.
For processes requiring controlled reaction rates to prevent runaway oligomerization, trans-3-octene offers significant kinetic advantages over its isomers. In mechanistic oligomerization studies, trans-3-octene exhibited a slow, steady conversion profile, reaching only 35% conversion after 2.5 hours. By comparison, cis-2-octene reached 82% conversion, and 1-octene was selectively and rapidly consumed under the same conditions[1]. This kinetic dampening makes trans-3-octene an ideal internal standard or a preferred reactant when delayed or highly controlled activation is required.
| Evidence Dimension | Oligomerization Conversion Rate (at 2.5 hours) |
| Target Compound Data | 35% conversion (trans-3-octene) |
| Comparator Or Baseline | 82% conversion (cis-2-octene) |
| Quantified Difference | 2.34-fold lower conversion rate / higher kinetic stability |
| Conditions | Oligomerization reaction conditions over 2.5 hours |
Allows process chemists to select a structurally stable olefin that resists rapid, uncontrolled oligomerization, improving safety and yield in complex mixtures.
Because trans-3-octene demonstrates nearly a 5-fold higher yield in peroxygenase-catalyzed epoxidation compared to 1-octene, it is the preferred substrate for green chemistry workflows aiming to produce internal epoxides (3,4-epoxyoctane) with high enzymatic efficiency [1].
When combined with advanced encapsulated rhodium catalysts, trans-3-octene allows for the highly regioselective synthesis of 2-propylhexanal (up to 75% selectivity), making it an essential precursor for specialty chemical manufacturing where distinguishing between the C3 and C4 positions is critical [2].
Due to its unique kinetic stability—reacting significantly slower than cis-isomers and terminal olefins—trans-3-octene serves as an excellent benchmark molecule for evaluating the activity of aggressive metathesis catalysts or studying thermodynamic equilibrium in chain-walking isomerization reactions [3].
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